N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine

molecular flexibility ligand design conformational analysis

N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine (CAS 889940-14-1) is a synthetic tertiary diamine featuring a piperidine ring linked to an N,N,N'-trimethylethane-1,2-diamine moiety, with molecular formula C10H23N3 and molecular weight 185.31 g/mol. It is cataloged in authoritative chemical databases under identifiers such as ChEBI:191151 and ChemSpider:479976, and is commercially available as a research-grade building block from multiple vendors, typically supplied as a free base (≥95% purity) or as a trihydrochloride salt.

Molecular Formula C10H23N3
Molecular Weight 185.31 g/mol
CAS No. 889940-14-1
Cat. No. B1268297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine
CAS889940-14-1
Molecular FormulaC10H23N3
Molecular Weight185.31 g/mol
Structural Identifiers
SMILESCN(C)CCN(C)C1CCNCC1
InChIInChI=1S/C10H23N3/c1-12(2)8-9-13(3)10-4-6-11-7-5-10/h10-11H,4-9H2,1-3H3
InChIKeyOJSYQVSXEGDEID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine (CAS 889940-14-1): Sourcing and Baseline Identification for a Piperidine-Based Tertiary Diamine


N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine (CAS 889940-14-1) is a synthetic tertiary diamine featuring a piperidine ring linked to an N,N,N'-trimethylethane-1,2-diamine moiety, with molecular formula C10H23N3 and molecular weight 185.31 g/mol . It is cataloged in authoritative chemical databases under identifiers such as ChEBI:191151 and ChemSpider:479976, and is commercially available as a research-grade building block from multiple vendors, typically supplied as a free base (≥95% purity) or as a trihydrochloride salt [1]. The compound contains one secondary amine (piperidine NH) and two tertiary amine centers, along with a flexible ethylenediamine linker bearing four rotatable bonds, endowing it with distinct physicochemical properties and synthetic utility relative to simpler N-alkyl piperidines or unsubstituted ethylenediamines [2].

Why N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine Cannot Be Casually Replaced by Other Piperidine or Ethylenediamine Analogs


Interchanging N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine with structurally related diamine building blocks is inadvisable without rigorous experimental validation, because even minor modifications in the N-substitution pattern or carbon linker length can markedly alter basicity, coordination geometry, and biochemical interaction profiles. The precise arrangement of three methyl groups—two on the terminal ethylenediamine nitrogen and one on the piperidine N4 position—creates a sterically defined, lipophilic tertiary amine environment that differs fundamentally from des-methyl analogs (e.g., N,N-dimethyl-N'-piperidin-4-ylethane-1,2-diamine) or positional isomers bearing methyl groups on the piperidine ring nitrogen rather than the exocyclic amine [1]. In the absence of direct comparative pharmacological or physicochemical data for this specific CAS number, procurement decisions must rely on validated analytical characterization and vendor-supplied purity specifications, as the compound's synthetic utility as a ligand, catalyst component, or pharmaceutical intermediate is contingent upon the exact molecular connectivity defined by the InChIKey OJSYQVSXEGDEID-UHFFFAOYSA-N and SMILES string CN(C)CCN(C)C1CCNCC1 [2].

Product-Specific Quantitative Evidence Guide for N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine (CAS 889940-14-1)


Molecular Flexibility and Conformational Space: Quantitative Rotatable Bond Count Comparison

N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine possesses 4 rotatable bonds (excluding the piperidine ring) in its free base form, providing a defined degree of conformational flexibility distinct from both more constrained and more flexible diamine analogs. For context, a direct head-to-head comparison of published computational data shows that unsubstituted piperidine has 0 rotatable bonds, while N,N,N'-trimethylethane-1,2-diamine (devoid of the piperidine ring) has 3 rotatable bonds . The target compound thus offers an intermediate flexibility profile: greater conformational adaptability than a rigid piperidine core but less entropic penalty than a fully linear triamine [1]. This precise rotatable bond count influences chelation geometry and binding kinetics when the compound is employed as a ligand or as a modular building block in combinatorial library synthesis .

molecular flexibility ligand design conformational analysis drug discovery cheminformatics

Hydrogen Bond Donor/Acceptor Capacity: Quantitative Assessment of Intermolecular Interaction Potential

The compound exhibits 1 hydrogen bond donor (the secondary amine NH of the piperidine ring) and 3 hydrogen bond acceptors (the three tertiary amine nitrogen atoms), as quantified by computed molecular property analysis [1]. This ratio of donors to acceptors (1:3) is a key determinant of aqueous solubility and hydrogen-bonding capacity in both biological and non-biological media. In contrast, N,N,N'-trimethylethane-1,2-diamine (lacking the piperidine NH) has 0 hydrogen bond donors, while N-methylpiperidine (lacking the ethylenediamine tail) has 0 donors and 1 acceptor [2]. The presence of a single hydrogen bond donor in the target compound may reduce aqueous solubility relative to fully methylated analogs, but this feature can be strategically exploited in the design of compounds with targeted oral bioavailability profiles or in supramolecular assemblies where directional hydrogen bonding is required .

hydrogen bonding solubility prediction ADME properties supramolecular chemistry ligand design

Lipophilicity (LogP) and pKa Predicted Values: Quantitative Differentiation from Analogs

The predicted octanol-water partition coefficient (LogP) for N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine is 0.56060, and the predicted acid dissociation constant (pKa) is 10.09±0.10 [1]. These values place the compound in a moderate lipophilicity range with a weakly basic character typical of tertiary amines. For class-level comparison, the LogP of piperidine is ~0.84, while that of N,N,N'-trimethylethane-1,2-diamine is ~0.3 [2]. The target compound's intermediate LogP suggests balanced membrane permeability and aqueous solubility compared to more lipophilic or hydrophilic alternatives. The pKa of 10.09 indicates that the compound exists predominantly in its unprotonated free base form at physiological pH (7.4), which may influence its ability to cross biological membranes or coordinate with metal centers in catalytic applications .

lipophilicity LogP pKa ADME prediction physicochemical profiling

Purity Specification and Vendor Comparability: Ensuring Reproducible Experimental Outcomes

Commercial vendors supply N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine with defined purity thresholds: MolCore specifies NLT 98% (not less than 98%) for free base, AKSci lists 95% minimum purity, and the compound is also available as a trihydrochloride salt from sources such as abcr GmbH, which may offer improved stability and handling characteristics . These purity specifications are verifiable through certificates of analysis (CoA) and are essential for ensuring batch-to-batch reproducibility in sensitive applications, such as catalyst preparation or receptor binding studies. In contrast, generic or custom-synthesized analogs may lack standardized purity documentation, introducing variability that can confound experimental results. While no direct comparative purity studies were identified in the peer-reviewed literature for this specific compound, the availability of multiple vendors with established quality control protocols provides a procurement advantage over single-source or non-commercial alternatives .

quality control purity specification procurement reproducibility chemical sourcing

Coordination Chemistry and Ligand Utility: Class-Level Evidence for Metal Complexation

N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine is structurally classified as a potentially bidentate or tridentate ligand due to its three tertiary amine nitrogen atoms and one secondary amine, all capable of coordinating to transition metal centers . While no direct crystallographic or spectroscopic data for metal complexes of this exact compound were located in the peer-reviewed literature, class-level inference can be drawn from studies on closely related N-methyl-substituted ethane-1,2-diamines, which have been shown to form stable chelates with rhodium and other transition metals, exhibiting defined coordination geometries and catalytic activity in hydrogenation and cross-coupling reactions [1]. The presence of the piperidine ring may impart additional steric bulk compared to linear diamine ligands, potentially influencing metal coordination sphere geometry and catalytic selectivity. This ligand potential distinguishes the compound from simpler amines that lack multiple donor sites, such as N-methylpiperidine, which functions only as a monodentate ligand [2].

coordination chemistry catalysis ligand design organometallic transition metal complexes

Potential Histamine Receptor Interaction: Preliminary Pharmacological Evidence

Preliminary bioactivity data from public databases indicate that N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine may interact with histamine receptors, specifically the H3 and H4 subtypes. In binding assays, the compound has been reported to exhibit a pKd of 7.4 (corresponding to a Kd of ~40 nM) at the guinea pig H3 receptor and an EC50 of 398 nM in a functional assay at the human H4 receptor expressed in HEK293T cells [1][2]. These values suggest modest affinity and agonist activity at these G protein-coupled receptors. For comparison, the endogenous ligand histamine has a Kd of approximately 10-100 nM at H3 receptors, while clinically used H3 antagonists such as pitolisant exhibit Ki values in the low nanomolar range [3]. Although the data are preliminary and originate from databases rather than peer-reviewed publications, they provide a starting point for evaluating the compound's potential as a pharmacological tool or lead scaffold. The presence of both piperidine and ethylenediamine motifs—common in histamine receptor ligands—supports the plausibility of this interaction .

histamine receptor GPCR pharmacology binding assay drug discovery

Best Research and Industrial Application Scenarios for N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine (CAS 889940-14-1)


Ligand Design and Coordination Chemistry Research

Based on class-level evidence indicating that N-methyl-substituted ethane-1,2-diamines can serve as effective chelating ligands for transition metals, N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine is a suitable candidate for the synthesis of novel metal complexes with potential applications in catalysis or materials science. The compound's three tertiary amine nitrogen atoms and one secondary amine provide multiple coordination sites, while the piperidine ring introduces steric bulk that may modulate metal center geometry and reactivity. Researchers can systematically compare the catalytic activity of complexes derived from this ligand with those obtained from simpler diamine analogs to probe structure-activity relationships in, for example, cross-coupling or hydrogenation reactions .

Building Block in Medicinal Chemistry and GPCR Probe Development

Preliminary bioactivity data suggest that N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine may interact with histamine H3 and H4 receptors, with measured affinity (pKd 7.4 at H3) and functional activity (EC50 398 nM at H4) that warrant further exploration. The compound can be employed as a starting scaffold for the design and synthesis of novel histamine receptor ligands, particularly in academic laboratories investigating the roles of H3 and H4 receptors in neurological or inflammatory disorders. Its commercial availability with defined purity specifications (≥95-98%) ensures that initial screening campaigns can be conducted with reproducible material, facilitating the identification of more potent and selective analogs through iterative medicinal chemistry optimization [1].

Physicochemical Property Benchmarking and ADME Prediction Model Calibration

The compound's well-defined physicochemical parameters—including a predicted LogP of 0.56060, pKa of 10.09, 4 rotatable bonds, and 1 hydrogen bond donor/3 acceptors—make it a useful reference standard for calibrating or validating computational ADME prediction models. Analytical laboratories and cheminformatics groups can employ this compound as a control to assess the accuracy of in silico tools for predicting lipophilicity, ionization state, and conformational flexibility. Its intermediate property values, positioned between more polar and more lipophilic diamine analogs, allow it to serve as a benchmark for evaluating the performance of property prediction algorithms across a range of chemical space [2].

Custom Synthesis and Procurement Quality Assurance Studies

Given the compound's availability from multiple vendors with documented purity specifications (e.g., ≥98% from MolCore, ≥95% from AKSci, and as a trihydrochloride salt from abcr GmbH), it is an appropriate candidate for procurement quality assurance and batch-to-batch reproducibility studies. Contract research organizations (CROs) and pharmaceutical development groups can use this compound to evaluate vendor consistency, assess the impact of salt form on physicochemical properties, or establish standard operating procedures for the acceptance and handling of custom-synthesized building blocks. The existence of a defined CAS number, InChIKey, and MDL number (MFCD08060067) further supports unambiguous identification and traceability across supply chains .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.